molecular formula C20H18ClN5O2S2 B10958593 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide

Cat. No.: B10958593
M. Wt: 460.0 g/mol
InChI Key: GKEATOCMFPKSIK-UHFFFAOYSA-N
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Description

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring, a cyano group, and a furan ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Chlorination: The pyrazole ring is then chlorinated using thionyl chloride or phosphorus pentachloride.

    Furan Ring Formation: The furan ring is synthesized via the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.

    Coupling Reactions: The chlorinated pyrazole is coupled with the furan ring through a nucleophilic substitution reaction.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Final Assembly: The final compound is assembled through a series of condensation reactions, typically involving carbamothioyl chloride and the appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The chloro group in the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents under reflux conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing groups. Its ability to undergo various chemical reactions makes it useful in labeling and tracking biological molecules.

Medicine

Potential medical applications include the development of new pharmaceuticals. The compound’s unique structure could be exploited to design drugs targeting specific enzymes or receptors, particularly those involved in inflammatory or infectious diseases.

Industry

In industry, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the development of agrochemicals or dyes.

Mechanism of Action

The mechanism by which 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through its sulfur and cyano groups, forming covalent or non-covalent bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(3-cyano-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide: Similar structure but lacks the tetrahydro modification.

    5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(3-cyano-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]furan-2-carboxamide: Similar but with a carbamoyl group instead of carbamothioyl.

Uniqueness

The presence of the tetrahydro modification in the cyclohepta[b]thiophene ring and the carbamothioyl group makes 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide unique. These features may enhance its reactivity and stability, making it more suitable for specific applications in research and industry.

Properties

Molecular Formula

C20H18ClN5O2S2

Molecular Weight

460.0 g/mol

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C20H18ClN5O2S2/c21-12-9-23-26(10-12)11-13-6-7-16(28-13)18(27)24-20(29)25-19-15(8-22)14-4-2-1-3-5-17(14)30-19/h6-7,9-10H,1-5,11H2,(H2,24,25,27,29)

InChI Key

GKEATOCMFPKSIK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=S)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Cl

Origin of Product

United States

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